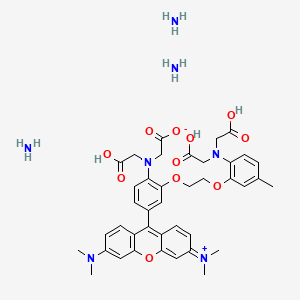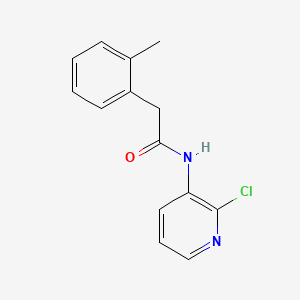
罗丹明 2 三铵盐
描述
Rhod 2 triammonium is a chemical compound widely used as a fluorescent probe for calcium ions. It is known for its high affinity for calcium ions and its ability to operate in the visible spectrum. This compound is particularly useful in biological and medical research due to its ability to indicate calcium ion concentrations within cells.
科学研究应用
Rhod 2 triammonium is extensively used in scientific research, particularly in the following fields:
Chemistry: It is used as a fluorescent probe to study calcium ion concentrations in various chemical reactions.
Biology: It is used to monitor calcium ion levels within cells, which is crucial for understanding cellular processes and signaling pathways.
Medicine: It is used in medical research to study calcium ion dynamics in various physiological and pathological conditions.
Industry: It is used in the development of new materials and technologies that require precise control of calcium ion concentrations
作用机制
Target of Action
Rhod 2 triammonium is a high-affinity Ca2+ indicator . Its primary target is the calcium ion (Ca2+) present in cells . Calcium ions play a crucial role in various cellular processes, including signal transduction, muscle contraction, and cell death .
Mode of Action
Rhod 2 triammonium interacts with its target, the calcium ions, by binding to them . This binding results in an increase in fluorescence intensity . The compound is particularly suitable for detecting calcium ion levels in cells and tissues with high autofluorescence .
Biochemical Pathways
The binding of Rhod 2 triammonium to calcium ions can affect various biochemical pathways where calcium ions serve as a secondary messenger . These include pathways involved in muscle contraction, neurotransmitter release, and cell growth .
Pharmacokinetics
It’s known that the compound can be loaded into cells via microinjection or scrape loading .
Result of Action
The binding of Rhod 2 triammonium to calcium ions results in a change in fluorescence intensity, which can be detected using fluorescence microscopy or flow cytometry . This allows researchers to monitor changes in intracellular calcium levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Rhod 2 triammonium. For instance, the presence of serum in the culture medium can affect the compound’s ability to enter cells, as esterases in the serum can degrade the compound . Furthermore, the compound’s fluorescence can be quenched if exposed to light, so it should be stored in the dark .
生化分析
Biochemical Properties
Rhod 2 triammonium plays a crucial role in biochemical reactions by serving as a calcium indicator. It interacts with calcium ions (Ca²⁺) and exhibits a significant increase in fluorescence upon binding. This property makes it an essential tool for monitoring intracellular calcium levels. Rhod 2 triammonium does not interact directly with enzymes or proteins but rather serves as a reporter molecule that indicates changes in calcium concentration. The binding of calcium to Rhod 2 triammonium is non-covalent and reversible, allowing for real-time monitoring of calcium fluxes in living cells .
Cellular Effects
Rhod 2 triammonium influences various cellular processes by enabling the visualization of calcium signaling pathways. In neurons, for example, it can be used to monitor calcium influx during synaptic activity, providing insights into neurotransmitter release and synaptic plasticity. In muscle cells, Rhod 2 triammonium helps to study calcium transients associated with muscle contraction. Additionally, it can be used to investigate calcium-dependent processes in other cell types, such as hormone secretion in endocrine cells and immune responses in lymphocytes .
Molecular Mechanism
At the molecular level, Rhod 2 triammonium exerts its effects by binding to calcium ions. The binding of calcium to Rhod 2 triammonium induces a conformational change in the molecule, leading to an increase in fluorescence intensity. This fluorescence change is due to the alteration in the electronic structure of the dye upon calcium binding. The high affinity of Rhod 2 triammonium for calcium ions ensures that it can detect even small changes in intracellular calcium levels. The non-covalent and reversible nature of the binding allows for dynamic monitoring of calcium signaling events .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Rhod 2 triammonium can change over time due to factors such as stability and degradation. Rhod 2 triammonium is generally stable when stored properly, but its acetoxymethyl (AM) ester form is susceptible to hydrolysis, particularly in solution. This can lead to a decrease in cell loading capacity over time. In in vitro studies, Rhod 2 triammonium is often used within a few hours of loading to ensure optimal performance. Long-term effects on cellular function are typically minimal, but prolonged exposure to high concentrations of the dye may affect cell viability .
Dosage Effects in Animal Models
The effects of Rhod 2 triammonium vary with different dosages in animal models. At low doses, Rhod 2 triammonium effectively labels cells and allows for accurate monitoring of calcium dynamics without significant toxicity. At high doses, Rhod 2 triammonium may exhibit toxic effects, including disruption of cellular function and induction of cell death. Threshold effects are observed, where a certain concentration of Rhod 2 triammonium is required to achieve detectable fluorescence without causing adverse effects. Careful optimization of dosage is essential to balance sensitivity and toxicity .
Metabolic Pathways
Rhod 2 triammonium is not directly involved in metabolic pathways but serves as a tool to study calcium-dependent metabolic processes. It does not undergo significant metabolic transformation within cells. Instead, it remains as an intact molecule that binds to calcium ions and reports changes in calcium concentration. The presence of Rhod 2 triammonium can influence metabolic flux by altering calcium signaling, which in turn affects various metabolic pathways. For example, calcium signaling plays a role in regulating energy metabolism and enzyme activity .
Transport and Distribution
Rhod 2 triammonium is transported and distributed within cells primarily through passive diffusion. Due to its membrane-impermeant nature, it is often loaded into cells via microinjection or scrape loading. Once inside the cell, Rhod 2 triammonium localizes to the cytoplasm and other intracellular compartments where calcium signaling occurs. The distribution of Rhod 2 triammonium can be influenced by factors such as cell type, loading method, and the presence of transporters or binding proteins that interact with the dye .
Subcellular Localization
The subcellular localization of Rhod 2 triammonium is primarily in the cytoplasm, where it can effectively monitor calcium signaling events. It does not contain specific targeting signals or post-translational modifications that direct it to particular organelles. Its localization can be influenced by the cellular environment and the presence of calcium-binding proteins. In some cases, Rhod 2 triammonium may accumulate in specific subcellular regions where calcium concentrations are high, providing localized information about calcium dynamics .
准备方法
Synthetic Routes and Reaction Conditions
Rhod 2 triammonium can be synthesized through a series of chemical reactions involving the condensation of specific organic molecules. The process typically involves the use of dimethyl sulfoxide (DMSO) as a solvent and requires careful control of reaction conditions to ensure high purity and yield .
Industrial Production Methods
In industrial settings, Rhod 2 triammonium is produced using large-scale chemical reactors that allow for precise control of temperature, pressure, and other reaction parameters. The compound is then purified through a series of filtration and crystallization steps to achieve the desired purity level .
化学反应分析
Types of Reactions
Rhod 2 triammonium undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction and various oxidizing agents for oxidation. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions include various oxidized and reduced forms of Rhod 2 triammonium, which can be further used in different applications .
相似化合物的比较
Similar Compounds
Fluo-3: Another fluorescent probe for calcium ions, but with different excitation and emission wavelengths.
Fura-2: A ratiometric calcium indicator that operates in the ultraviolet spectrum.
Indo-1: Another ultraviolet-excitable calcium indicator with different spectral properties
Uniqueness
Rhod 2 triammonium is unique due to its ability to operate in the visible spectrum, which makes it suitable for use in cells and tissues with high levels of autofluorescence. Additionally, its high affinity for calcium ions and its compatibility with various imaging techniques make it a valuable tool in scientific research .
属性
IUPAC Name |
azane;2-[2-[2-[2-[bis(carboxymethyl)amino]-5-methylphenoxy]ethoxy]-N-(carboxymethyl)-4-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]anilino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H42N4O11.3H3N/c1-24-6-12-30(43(20-36(45)46)21-37(47)48)34(16-24)53-14-15-54-35-17-25(7-13-31(35)44(22-38(49)50)23-39(51)52)40-28-10-8-26(41(2)3)18-32(28)55-33-19-27(42(4)5)9-11-29(33)40;;;/h6-13,16-19H,14-15,20-23H2,1-5H3,(H3-,45,46,47,48,49,50,51,52);3*1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDDUFNQIWMYXKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(=O)O)CC(=O)O)OCCOC2=C(C=CC(=C2)C3=C4C=CC(=[N+](C)C)C=C4OC5=C3C=CC(=C5)N(C)C)N(CC(=O)O)CC(=O)[O-].N.N.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H51N7O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
805.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Oxo-1-[3-(propanoylamino)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B1177199.png)

